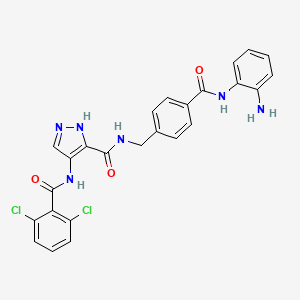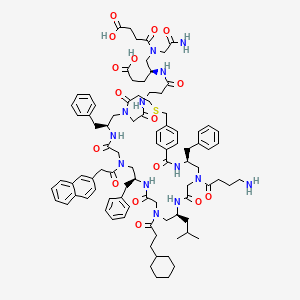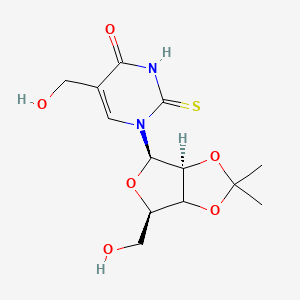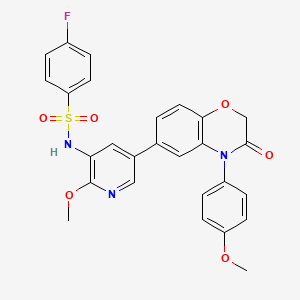
PI3K/mTOR Inhibitor-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI3K/mTOR Inhibitor-4 is an orally active compound that targets both the phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways. This dual inhibition is significant in cancer research, as both PI3K and mTOR are critical components of the signaling pathways that regulate cell growth, proliferation, and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PI3K/mTOR Inhibitor-4 typically involves multiple steps, including condensation, cyclization, substitution, nitration, chlorination, amination, and reduction . The starting materials are often commercially available compounds such as isopropyl malonate and triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the general approach involves scaling up the laboratory synthesis methods while ensuring the purity and yield of the final product are maintained.
Chemical Reactions Analysis
Types of Reactions
PI3K/mTOR Inhibitor-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
Scientific Research Applications
PI3K/mTOR Inhibitor-4 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
PI3K/mTOR Inhibitor-4 exerts its effects by inhibiting both the PI3K and mTOR pathways. This dual inhibition disrupts the signaling pathways that regulate cell growth, proliferation, and survival . The compound targets the active sites of both PI3K and mTOR, thereby preventing their activation and subsequent downstream signaling .
Comparison with Similar Compounds
Similar Compounds
Dactolisib: Another dual PI3K/mTOR inhibitor with similar applications in cancer research.
VS-5584: A low-molecular-weight compound that inhibits all class I PI3K subtypes and mTOR.
PI-103: A dual PI3K/mTOR inhibitor used in various preclinical studies.
Uniqueness
PI3K/mTOR Inhibitor-4 is unique due to its high potency and selectivity for both PI3K and mTOR. It has shown promising results in preclinical studies, with high efficacy and low drug resistance even at low doses .
Properties
Molecular Formula |
C27H22FN3O6S |
|---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
4-fluoro-N-[2-methoxy-5-[4-(4-methoxyphenyl)-3-oxo-1,4-benzoxazin-6-yl]pyridin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C27H22FN3O6S/c1-35-21-8-6-20(7-9-21)31-24-14-17(3-12-25(24)37-16-26(31)32)18-13-23(27(36-2)29-15-18)30-38(33,34)22-10-4-19(28)5-11-22/h3-15,30H,16H2,1-2H3 |
InChI Key |
MVOGBVAVCQDEHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)COC3=C2C=C(C=C3)C4=CC(=C(N=C4)OC)NS(=O)(=O)C5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



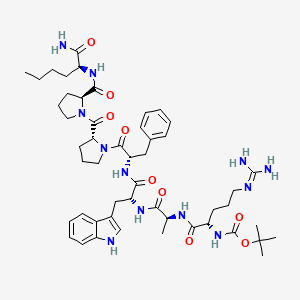
![1-methyl-5-[2-(2-methylpropanoylamino)-[1,2,4]triazolo[1,5-a]pyridin-7-yl]-N-(1-phenylethyl)indole-3-carboxamide](/img/structure/B15140815.png)


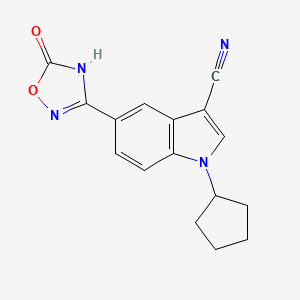
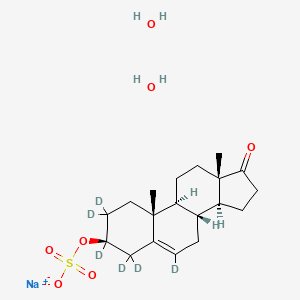
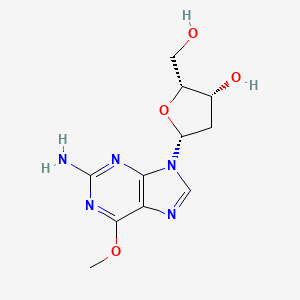
![1-[(2R)-4-chloro-5-(trityloxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15140863.png)
